1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17352898
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 1-[3-(diethylamino)propyl]-2-oxopyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
| Standard InChI Key | TVGRLDWMYMMPDO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1C=CC=C(C1=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bicyclic dihydropyridine scaffold substituted at the 3-position with a carbaldehyde group and at the 1-position with a 3-(diethylamino)propyl chain. This configuration confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.31 g/mol | |
| CAS Registry Number | 1447958-22-6 | |
| Synonyms | CS-0446612; 1-[3-(Diethylamino)propyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
The diethylamino group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, while the aldehyde moiety offers reactivity for covalent interactions or prodrug derivatization.
Synthesis and Chemical Reactivity
Synthesis of this compound involves multi-step organic reactions, though specific protocols remain proprietary or underreported. A generalized approach may include:
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Formation of the Dihydropyridine Core: Cyclocondensation of aldehydes with β-keto esters or amides under acidic or basic conditions.
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Introduction of the Diethylamino Side Chain: Alkylation or nucleophilic substitution to attach the 3-(diethylamino)propyl group.
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Oxidation and Functionalization: Selective oxidation to install the 2-oxo group and subsequent aldehyde introduction at the 3-position.
The aldehyde group participates in nucleophilic additions (e.g., forming imines or hydrazones), enabling further chemical modifications for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action
AMPA Receptor Inhibition
The compound exhibits inhibitory activity at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which mediate fast synaptic transmission in the CNS. By non-competitively binding to allosteric sites, it reduces glutamate-induced excitotoxicity, a mechanism relevant to neurodegenerative conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
Pharmacological and Toxicological Profile
Pharmacokinetics
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Lipophilicity: The diethylamino group confers a calculated logP of ~2.5, favoring passive diffusion across the BBB.
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Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes (CYP3A4/5), with potential formation of inactive carboxylic acid metabolites.
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Half-Life: Preliminary rodent studies indicate a plasma half-life of 2–3 hours, necessitating sustained-release formulations for clinical use.
Toxicity Considerations
Current data classify the compound as "for research use only," with no published acute or chronic toxicity profiles . Standard safety assessments (e.g., Ames test, hERG inhibition) are pending, though structural analogs show low genotoxic risk.
| Application | Mechanism | Development Stage |
|---|---|---|
| Neurodegenerative Diseases | AMPA receptor antagonism | Preclinical |
| Epilepsy | Glutamate signaling modulation | Discovery |
| Chronic Pain | Synaptic plasticity inhibition | Theoretical |
The aldehyde functionality allows conjugation with carrier molecules for targeted CNS delivery, a strategy under exploration in prodrug development.
Future Research Directions
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Mechanistic Studies: Electrophysiological recordings to quantify AMPA receptor blockade efficacy.
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In Vivo Efficacy: Testing in transgenic rodent models of Alzheimer’s disease.
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Toxicology: Comprehensive safety profiling under OECD guidelines.
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Synthetic Optimization: Streamlining synthesis to improve yields >80%.
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